4-Methyl-4-pentenamide
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Overview
Description
4-Methyl-4-pentenamide is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of a methyl group and a pentenamide group, making it a versatile compound in various chemical reactions and applications. This compound is known for its unique structural properties and its ability to participate in a wide range of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-4-pentenamide can be synthesized through several methods. One common method involves the reaction of 4-methylpent-4-enoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves the continuous feeding of reactants and the use of advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-pentenamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted amides .
Scientific Research Applications
4-Methyl-4-pentenamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Methyl-4-pentenamide exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved include nucleophilic substitution and addition reactions, where the compound interacts with other molecules to form new products .
Comparison with Similar Compounds
4-Methylpentanamide: Similar in structure but lacks the double bond present in 4-Methyl-4-pentenamide.
4-Methyl-2-pentenamide: Contains a double bond at a different position, leading to different reactivity.
4-Methyl-4-pentenoic acid: An acid derivative with different chemical properties.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions that similar compounds may not undergo. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-methylpent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFOEXPURTKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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